

# An In-depth Technical Guide to Chroman-8-carbaldehyde: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name: *Chroman-8-carbaldehyde*

Cat. No.: *B1593204*

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## Abstract

**Chroman-8-carbaldehyde** is a heterocyclic organic compound featuring a chroman core functionalized with an aldehyde group at the 8-position. This unique structural arrangement makes it a valuable and versatile intermediate in synthetic organic chemistry. The chroman scaffold is a privileged structure found in a wide array of bioactive molecules, including antioxidants like vitamin E, while the aldehyde group serves as a reactive handle for extensive chemical derivatization. This guide provides a comprehensive technical overview of **Chroman-8-carbaldehyde**, detailing its molecular structure, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and a thorough characterization profile. Furthermore, we explore its reactivity and significance as a building block in the development of novel pharmaceuticals and advanced materials, grounded in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

## Core Molecular Profile

**Chroman-8-carbaldehyde**, also known as 3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a stable, white to off-white solid at room temperature.<sup>[1]</sup> Its core structure consists of a fused dihydropyran and benzene ring system. The strategic placement of the aldehyde group at the C8 position, adjacent to the ether linkage on the aromatic ring, influences its electronic properties and reactivity.

## Physicochemical and Structural Data

A summary of the key identifiers and properties for **Chroman-8-carbaldehyde** is presented below.

| Property           | Value  | Source(s) |
|--------------------|--|-----------|
| Molecular Formula  | C <sub>10</sub> H <sub>10</sub> O <sub>2</sub> | [2][3][4] |
| Molecular Weight   | 162.19 g/mol                                   | [3][4]    |
| CAS Number         | 327183-32-4                                    | [1][2][3] |
| Appearance         | White to off-white solid                       | [1]       |
| Purity             | ≥95% - ≥97%                                    | [1][5]    |
| SMILES             | O=CC1=C2C(CCCO2)=CC=C1                         | [3]       |
| InChI Key          | ZYKTXRDSAFQAAM-UHFFFAOYSA-N                    | [2]       |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon)     | [1][4]    |

## Synthesis of Chroman-8-carbaldehyde: An Experimental Protocol

The synthesis of **Chroman-8-carbaldehyde** is most effectively achieved through a directed ortho-metallation of a chroman precursor, followed by electrophilic quenching with a formylating agent. This method provides high regioselectivity and yield, which are critical for research and development applications.

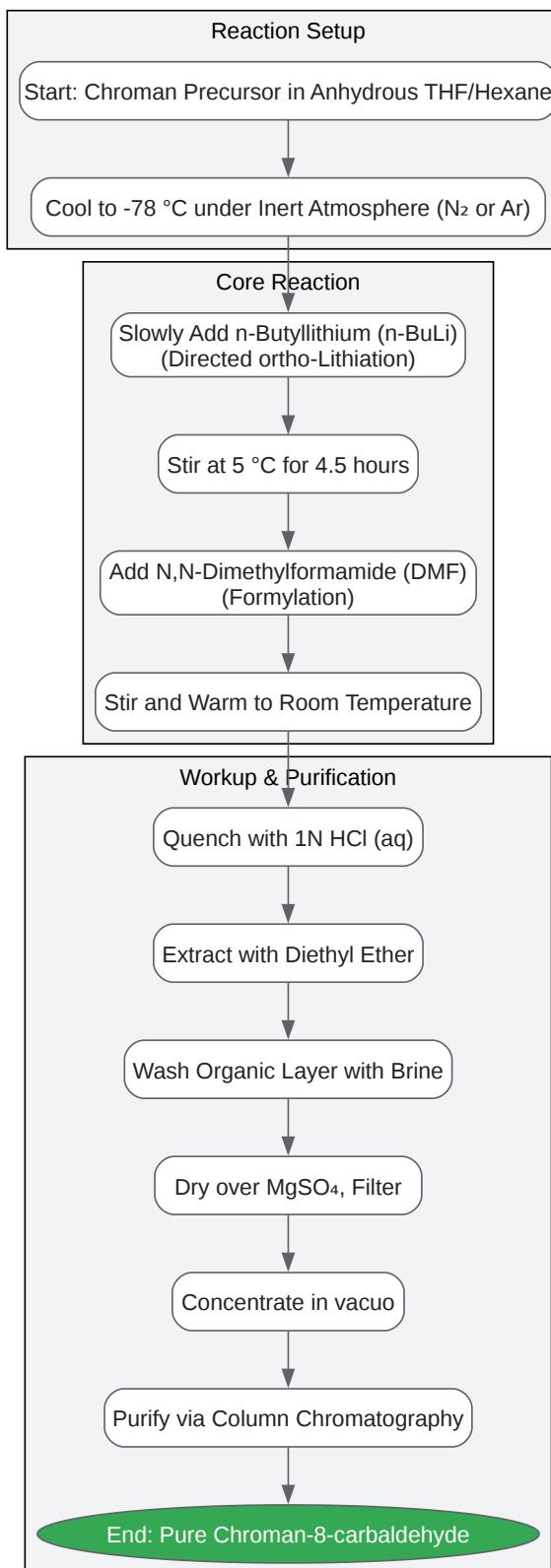
## Mechanistic Rationale

The presented protocol utilizes a directed ortho-metallation-formylation strategy. The ether oxygen of the chroman ring directs the deprotonation to the adjacent C8 position.

- Deprotonation/Lithiation: n-Butyllithium (n-BuLi), a powerful organometallic base, is used to abstract a proton from the most acidic position on the aromatic ring. The ether oxygen atom acts as a directing group, coordinating to the lithium ion and positioning the butyl anion to selectively deprotonate the C8 position. This forms a highly reactive aryllithium intermediate. The reaction is conducted at an extremely low temperature (-78 °C) to prevent unwanted side reactions and ensure kinetic control.
- Formylation: The aryllithium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This forms a tetrahedral intermediate.
- Quenching & Hydrolysis: The reaction is quenched with an aqueous acid (e.g., 1N HCl). This step serves two purposes: it protonates the tetrahedral intermediate, which then collapses to form the final aldehyde product, and it neutralizes any remaining organolithium reagent.

This regioselective approach is superior to classical electrophilic aromatic substitution methods (e.g., Vilsmeier-Haack, Gattermann-Koch), which often yield mixtures of isomers and are less efficient for this specific substrate.<sup>[6]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Chroman-8-carbaldehyde**.

## Detailed Step-by-Step Protocol

This protocol is adapted from a procedure described by ChemicalBook and represents a standard method for this transformation.[\[1\]](#)

### Materials:

- Chroman precursor (e.g., 8-bromochroman, followed by lithium-halogen exchange, or chroman itself if direct deprotonation is efficient)
- n-Butyllithium (n-BuLi) in a suitable solvent (e.g., 2.5 M in hexanes)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Hexane
- N,N-Dimethylformamide (DMF)
- 1N Hydrochloric Acid (HCl)
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Silica Gel for column chromatography
- Eluent: Hexane/Ethyl Acetate gradient

### Procedure:

- Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet, dissolve the chroman precursor (1.0 eq) in anhydrous THF and anhydrous hexane.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 to 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

- Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to approximately 5 °C and stir for 4 to 4.5 hours.
- Formylation: Cool the mixture back to 5 °C. Add a solution of anhydrous DMF (1.5 eq) in anhydrous THF dropwise.
- Final Stirring: Stir the reaction mixture at 5 °C for 10-15 minutes, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional 30 minutes.
- Quenching: Carefully quench the reaction by slowly adding 1N HCl solution until the mixture is acidic.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with diethyl ether.
- Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, then filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, typically using a gradient elution from 0% to 20% ethyl acetate in hexane, to yield **Chroman-8-carbaldehyde** as a white to off-white solid.[1]

## Spectroscopic Characterization and Analysis

A self-validating protocol requires rigorous characterization of the final product. The structural identity and purity of **Chroman-8-carbaldehyde** are confirmed using a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The following data was acquired in deuterated chloroform (CDCl<sub>3</sub>) at 400 MHz.[1]

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity                | Integration | Assignment  | Coupling<br>Constant (J,<br>Hz) |
|-------------------------------------|-----------------------------|-------------|---|---------------------------------|
| 10.41                               | Singlet (s)                 | 1H          | Aldehyde (-CHO)                                     | -                               |
| 7.64-7.63                           | Doublet of<br>doublets (dd) | 1H          | Aromatic (H7)                                       | J = 8.1, 1.5                    |
| 7.25                                | Doublet (d)                 | 1H          | Aromatic (H5)                                       | J = 5.13                        |
| 6.89                                | Triplet (t)                 | 1H          | Aromatic (H6)                                       | J = 7.3                         |
| 4.30                                | Triplet (t)                 | 2H          | Methylene (-<br>OCH <sub>2</sub> )                  | J = 5.1                         |
| 2.83                                | Triplet (t)                 | 2H          | Methylene (Ar-<br>CH <sub>2</sub> )                 | J = 6.2                         |
| 2.09-2.03                           | Multiplet (m)               | 2H          | Methylene (-<br>CH <sub>2</sub> CH <sub>2</sub> O-) | -                               |

Expected <sup>13</sup>C NMR: While a specific experimental spectrum is not provided in the initial data, the expected chemical shifts can be reliably predicted based on standard correlation tables.[\[7\]](#) [\[8\]](#)

- Aldehyde Carbonyl (C=O):  $\delta \approx 188$ -192 ppm
- Aromatic Carbons (C-Ar):  $\delta \approx 115$ -162 ppm (with C8, C4a, and C8a being quaternary and likely appearing in the more downfield region of this range)
- Methylene Carbon (C2, -OCH<sub>2</sub>):  $\delta \approx 65$ -70 ppm
- Methylene Carbon (C4, Ar-CH<sub>2</sub>):  $\delta \approx 25$ -30 ppm
- Methylene Carbon (C3, -CH<sub>2</sub>CH<sub>2</sub>O-):  $\delta \approx 20$ -25 ppm

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The expected characteristic absorption bands for **Chroman-8-carbaldehyde** would include:[9]

- $\sim 2820 \text{ cm}^{-1}$  and  $\sim 2720 \text{ cm}^{-1}$ : Aldehyde C-H Stretch (Fermi doublet)
- $\sim 1690 \text{ cm}^{-1}$ : Strong, sharp absorption from the aromatic Aldehyde C=O Stretch
- $\sim 1600 \text{ cm}^{-1}$  and  $\sim 1470 \text{ cm}^{-1}$ : Aromatic C=C Ring Stretches
- $\sim 1250 \text{ cm}^{-1}$ : Aryl-Alkyl Ether C-O Stretch

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

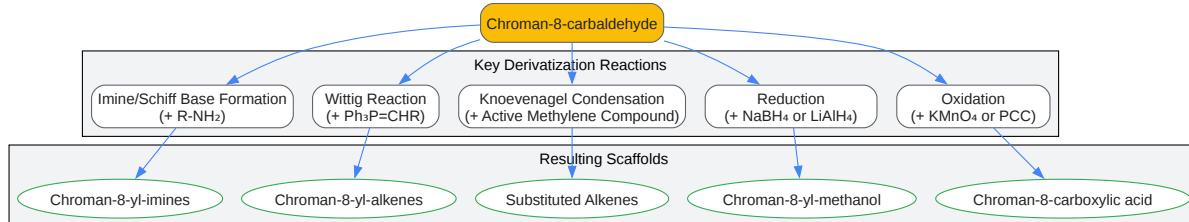
- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight would be observed at  $m/z \approx 162.19$ .
- Key Fragments: Common fragmentation pathways for chromanes include the loss of the aldehyde group ( $M-29$ ,  $[M-\text{CHO}]^+$ ) and retro-Diels-Alder fragmentation of the dihydropyran ring.[10]

## Chemical Reactivity and Applications in Drug Development

The utility of **Chroman-8-carbaldehyde** stems from the reactivity of its two key components: the chroman nucleus and the aldehyde functional group.

### Reactivity of the Aldehyde Group

The aldehyde is a versatile functional group that serves as an electrophilic site for a wide range of synthetic transformations, allowing for the construction of more complex molecular architectures. This reactivity is crucial for building libraries of compounds for drug discovery screening.



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